molecular formula C10H10BrNO B1365041 2H-Indol-2-one, 4-(2-bromoethyl)-1,3-dihydro-

2H-Indol-2-one, 4-(2-bromoethyl)-1,3-dihydro-

Cat. No. B1365041
M. Wt: 240.1 g/mol
InChI Key: KJFSOQQZVCONSQ-UHFFFAOYSA-N
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Patent
US04997954

Procedure details

4-(2'-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one (23.6 g. 86 mmol), sodium hypophosphite hydrate (35 g) and 10% palladium/carbon (60% w/w wet, 2.6 g) were stirred in industrial methylated spirit (250 ml)/water (30 ml) at 80° C. The reaction was complete after 2 hours as monitored by HPLC. Inorganic components were removed by filtration and the organic solvent was removed in vaccuo. The solid residue was slurried in water (100 ml) and dried overnight to give 17.0 g (82%) of 4-(2'-bromoethyl)-1,3-dihydro-2H-indol-2-one.
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6](Cl)[C:7](=[O:13])[NH:8]2.O.[PH2]([O-])=O.[Na+]>[Pd].O>[Br:1][CH2:2][CH2:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][C:7](=[O:13])[NH:8]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
23.6 g
Type
reactant
Smiles
BrCCC1=C2C(C(NC2=CC=C1)=O)Cl
Name
Quantity
35 g
Type
reactant
Smiles
O.[PH2](=O)[O-].[Na+]
Name
industrial methylated spirit
Quantity
250 mL
Type
solvent
Smiles
Name
Quantity
2.6 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Inorganic components were removed by filtration
CUSTOM
Type
CUSTOM
Details
the organic solvent was removed in vaccuo
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCC1=C2CC(NC2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.